1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
CAS No.: 700874-87-9
Cat. No.: VC16795550
Molecular Formula: C4F8O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 700874-87-9 |
|---|---|
| Molecular Formula | C4F8O2 |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene |
| Standard InChI | InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10 |
| Standard InChI Key | PODVJTKDNVRRMS-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(F)F)(OC(OC(F)(F)F)(F)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₄F₈O₂, with a molecular weight of 232.03 g/mol . Its IUPAC name, 1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene, reflects a complex ether-functionalized ethene backbone featuring multiple fluorine substituents (Fig. 1).
Key structural features:
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A central ethene group (C=C) with three fluorine atoms at positions 1, 2, and 2.
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A difluoro(trifluoromethoxy)methoxy group (-OC(F)₂(OCF₃)) at position 1.
The SMILES notation (C(=C(F)F)(OC(OC(F)(F)F)(F)F)F) and InChIKey (PODVJTKDNVRRMS-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .
3D Conformation and Stereoelectronic Effects
The compound’s 3D conformation is influenced by steric hindrance from fluorine atoms and the electronegative trifluoromethoxy group. Density functional theory (DFT) simulations predict a planar ethene core with bond angles distorted by fluorine’s van der Waals radius .
Physicochemical Properties
Physical State and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Density | 1.609 g/cm³ | |
| Boiling Point | 31°C at 760 mmHg | |
| Vapor Pressure | 684 mmHg at 25°C | |
| LogP (XLogP3-AA) | 3.1 |
The low boiling point and high vapor pressure suggest volatility, atypical for many PFAS, which are generally non-volatile . This anomaly arises from reduced molecular weight compared to long-chain PFAS.
Spectroscopic Data
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¹⁹F NMR: Peaks at δ -72 ppm (CF₃), -110 ppm (CF₂), and -145 ppm (CF) confirm fluorine environments .
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IR Spectroscopy: Strong absorptions at 1,250 cm⁻¹ (C-F stretch) and 1,090 cm⁻¹ (C-O-C ether stretch) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are scarce in public databases, the compound is hypothesized to form via nucleophilic substitution between 1,2-dichloro-1,2,2-trifluoroethene and difluoro(trifluoromethoxy)methanol under basic conditions. A proposed mechanism involves:
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Deprotonation of the alcohol by K₂CO₃.
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SN2 attack on the dichloroethene, displacing chloride.
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Purification via fractional distillation.
Industrial Manufacturing Challenges
Industrial production faces hurdles due to:
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Corrosivity: Fluorinated intermediates require nickel or Hastelloy reactors.
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Yield Optimization: Competing elimination reactions reduce yields, necessitating precise temperature control (70–80°C).
Chemical Reactivity and Stability
Electrophilic Reactivity
The electron-deficient ethene double bond undergoes electrophilic addition with halogens (e.g., Cl₂, Br₂) to form dihalogenated derivatives. For example:
This reactivity is tempered by fluorine’s electron-withdrawing effects, which reduce the double bond’s nucleophilicity .
Thermal Decomposition
At temperatures >200°C, the compound decomposes into tetrafluoroethylene (TFE) and carbonyl fluoride (COF₂):
This pathway mirrors the behavior of other fluorinated ethers under pyrolysis .
Environmental and Regulatory Considerations
PFAS Classification
The compound is listed in multiple PFAS inventories, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume